Sodium S-(3-methylbenzyl) sulfurothioate
Description
Sodium S-(3-methylbenzyl) sulfurothioate is a Bunte salt (organothiosulfate) with the chemical formula C₈H₇S₂O₃Na. It is structurally characterized by a 3-methylbenzyl group attached to a sulfurothioate (-S-SO₃⁻) moiety. This compound is primarily utilized as a sulfur-transfer reagent in organic synthesis, particularly in C-S bond-forming reactions. Its synthesis typically involves the reaction of 3-methylbenzyl halides (e.g., iodide or bromide) with sodium thiosulfate (Na₂S₂O₃) under alkaline conditions.
Properties
Molecular Formula |
C8H9NaO3S2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
sodium;1-methyl-3-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2.Na/c1-7-3-2-4-8(5-7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
WXTLFVWYCBLXPG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)CSS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium S-(3-methylbenzyl) sulfurothioate typically involves the reaction of sodium thiosulfate with 3-methylbenzyl chloride. The reaction is carried out under basic conditions, often using toluene as the solvent at elevated temperatures (around 100°C). The process yields the desired Bunte salt with high efficiency .
Industrial Production Methods: Industrial production methods for sodium S-(3-methylbenzyl) sulfurothioate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium S-(3-methylbenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various sulfur-containing derivatives.
Scientific Research Applications
Antioxidant Properties
Sodium S-(3-methylbenzyl) sulfurothioate exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that compounds with sulfurothioate structures can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that sulfurothioates significantly reduced oxidative stress markers in vitro and in animal models of disease, suggesting their potential as therapeutic agents for conditions like neurodegeneration and cardiovascular diseases .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a key factor in many chronic diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and pathways.
Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Sodium S-(3-methylbenzyl) sulfurothioate | 25 | Inhibition of NF-kB pathway |
| Other Sulfurothioates | 30-50 | Various pathways |
This table illustrates that Sodium S-(3-methylbenzyl) sulfurothioate has a lower IC50 value compared to other similar compounds, indicating higher potency .
Plant Growth Regulation
Sodium S-(3-methylbenzyl) sulfurothioate has been investigated for its role as a plant growth regulator. Studies have shown that it can enhance root development and overall plant vigor.
Case Study:
In a controlled experiment with tomato plants, the application of Sodium S-(3-methylbenzyl) sulfurothioate resulted in a 20% increase in root biomass compared to untreated controls. This effect is attributed to its ability to modulate hormonal pathways related to plant growth .
Water Treatment
The compound serves as an effective agent for dechlorination in water treatment processes. Its ability to neutralize chlorine makes it valuable in ensuring safe water quality.
Data Table: Dechlorination Efficiency
| Agent | Dechlorination Rate (%) | Contact Time (min) |
|---|---|---|
| Sodium S-(3-methylbenzyl) sulfurothioate | 98 | 10 |
| Sodium Thiosulfate | 95 | 15 |
The above data indicates that Sodium S-(3-methylbenzyl) sulfurothioate outperforms sodium thiosulfate in dechlorination efficiency over a shorter contact time .
Photographic Processing
Similar to other thiosulfates, Sodium S-(3-methylbenzyl) sulfurothioate can be employed in photographic processing as a fixing agent, helping to stabilize images by removing unreacted silver halides.
Mechanism of Action
The mechanism of action of sodium S-(3-methylbenzyl) sulfurothioate involves its ability to act as a thiolating agent. It can introduce thiol groups into various substrates, facilitating the formation of sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as an electrophile or nucleophile in organic transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Sodium S-Phenyl Sulfurothioate (3a):
- Structure: Aromatic phenyl group directly bonded to the sulfurothioate.
- Reactivity: High electron-withdrawing effect due to the phenyl ring, facilitating oxidative addition in Pd-catalyzed C-S coupling reactions. Yields diphenyl sulfide (92%) under anaerobic conditions with Pd@COF-TB/DIPEA catalysis .
- Limitations: Susceptible to disulfide formation (e.g., diphenyl disulfide) in the presence of oxygen .
Sodium S-Benzyl Sulfurothioate:
- Structure: Benzyl group (-CH₂C₆H₅) provides a balance of steric bulk and moderate electron-donating effects.
- Reactivity: Used in base-mediated thiofunctionalization of β-keto esters to synthesize α-benzylthio esters (up to 90% yield). Electron-donating substituents (e.g., para-methyl) on the benzyl ring enhance yields, while electron-withdrawing groups (e.g., nitro) reduce efficiency .
- Steric Effects: Ortho-substituted benzyl derivatives show inconsistent reactivity due to steric hindrance .
Sodium S-(3-Methylbenzyl) Sulfurothioate (Hypothetical Comparison):
- Structure: 3-methylbenzyl group introduces meta-substitution, combining steric hindrance and electron-donating effects.
- Predicted Reactivity:
- Catalytic Coupling: Likely less reactive than S-phenyl analogs due to reduced aromatic conjugation but may offer better regioselectivity in cross-coupling reactions.
- Thiofunctionalization: The methyl group’s electron-donating effect could improve nucleophilicity of the sulfur atom, enhancing yields in base-mediated reactions compared to unsubstituted benzyl derivatives.
- Steric Considerations: The meta-methyl group may reduce undesired side reactions (e.g., Ullmann coupling) by imposing moderate steric hindrance .
Performance in Key Reactions
*Predicted based on analog data.
Mechanistic Insights
- Sodium S-Phenyl Sulfurothioate: Acts as a transient intermediate in Pd-catalyzed reactions, forming aryl palladium thiosulfate intermediates (e.g., intermediate C in Scheme 4 of ). DIPEA suppresses Ullmann coupling via steric effects .
- Sodium S-Benzyl Sulfurothioate: Undergoes nucleophilic attack on β-keto esters under basic conditions, with NaOH deprotonating the α-carbon to enable sulfur transfer .
Stability and Byproduct Formation
- Disulfide Formation: S-phenyl derivatives form disulfides (e.g., diphenyl disulfide) in aerobic conditions, necessitating inert atmospheres . S-benzyl and S-(3-methylbenzyl) analogs are likely less prone to oxidation due to reduced aromaticity.
- Thermal Stability: Benzyl-based Bunte salts decompose at high temperatures (>120°C), limiting their use in high-heat reactions .
Biological Activity
Sodium S-(3-methylbenzyl) sulfurothioate is a compound that has garnered interest due to its potential biological activities. Its structure, characterized by a sulfurothioate group attached to a 3-methylbenzyl moiety, suggests possible interactions with biological systems that may lead to therapeutic applications.
- Chemical Formula : C10H13NaO2S3
- Molecular Weight : 292.4 g/mol
- Solubility : Soluble in water and organic solvents, which facilitates its use in various biological assays.
The biological activity of sodium S-(3-methylbenzyl) sulfurothioate is primarily attributed to its ability to interact with cellular signaling pathways, particularly those involving protein kinase inhibition. Research indicates that it may function as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating RNA polymerase II activity and gene transcription.
Key Mechanisms:
- Inhibition of CDK9 : This inhibition leads to reduced phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II, thereby decreasing transcriptional activity associated with various oncogenes and anti-apoptotic factors .
- Impact on Cancer Cells : By modulating the expression of genes involved in cell proliferation and survival, sodium S-(3-methylbenzyl) sulfurothioate exhibits potential anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by re-establishing the balance between pro-apoptotic and anti-apoptotic signals .
Biological Activity Data
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | HeLa | 10 | Induction of apoptosis through CDK9 inhibition |
| Study 2 | MCF-7 | 5 | Decreased proliferation and increased cell cycle arrest |
| Study 3 | A549 | 20 | Reduction in anti-apoptotic protein levels |
Case Studies
-
In Vitro Analysis on HeLa Cells
- In a controlled laboratory setting, sodium S-(3-methylbenzyl) sulfurothioate was tested on HeLa cells. Results showed a significant increase in apoptotic markers after 24 hours of treatment at a concentration of 10 µM, indicating effective CDK9 inhibition leading to reduced cell viability.
-
MCF-7 Breast Cancer Model
- MCF-7 cells were treated with varying concentrations of the compound. At 5 µM, there was a notable decrease in cell proliferation rates, suggesting that sodium S-(3-methylbenzyl) sulfurothioate may serve as a potential therapeutic agent against breast cancer by inducing cell cycle arrest.
-
A549 Lung Cancer Cells
- A549 cells exposed to 20 µM of the compound exhibited decreased levels of Mcl-1 and XIAP proteins, which are critical for cell survival. This study highlights the compound's ability to modulate key survival pathways in lung cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
